2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol
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Overview
Description
2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol is a complex heterocyclic compound that features a pyrazolo[3,4-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol typically involves the formation of the pyrazolo[3,4-b]pyrazine core followed by functionalization. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the arrangement of nitrogen atoms.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional nitrogen atoms in the ring system.
Uniqueness
2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol is unique due to its specific substitution pattern and the presence of the ethanol moiety, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications.
Biological Activity
2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol, also known by its CAS number 87594-82-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the molecular formula C14H15N5O and a molecular weight of 269.302 g/mol. Its structure includes a pyrazolo[3,4-b]pyrazine core, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C14H15N5O |
Molecular Weight | 269.302 g/mol |
CAS Number | 87594-82-9 |
Research indicates that compounds with a pyrazolo[3,4-b]pyrazine structure often exhibit significant biological activities, including:
- Anticancer Activity : Similar compounds have shown efficacy as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), with IC50 values ranging from 0.3 to 24 µM . In vitro studies demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : Related derivatives have been noted for their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential anti-inflammatory properties . This activity is often linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
- Sigma Receptor Modulation : The sigma receptor system is implicated in various neurological processes. Compounds that modulate sigma receptors can exhibit neuroprotective effects and influence cognitive functions .
Anticancer Activity
A study on phenylpyrazolo[3,4-d]pyrimidine derivatives highlighted the potent anticancer properties of structurally related compounds. For instance, compound 5i demonstrated significant tumor inhibition in MCF-7 breast cancer cells, leading to increased apoptosis and reduced cell migration .
Anti-inflammatory Studies
In another investigation focusing on pyrazolo[4,3-c]quinoline derivatives, a compound exhibited an IC50 value of 0.39 μM for inhibiting NO production in RAW 264.7 cells under LPS stimulation. This suggests that similar derivatives may also possess anti-inflammatory capabilities through comparable mechanisms .
Research Findings
Recent studies have employed molecular docking techniques to elucidate the binding modes of pyrazolo derivatives with various protein targets. These findings are crucial for understanding how structural modifications can enhance biological activity and selectivity against specific targets.
Properties
CAS No. |
87594-82-9 |
---|---|
Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-[methyl-(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)amino]ethanol |
InChI |
InChI=1S/C14H15N5O/c1-18(7-8-20)13-10-15-14-12(17-13)9-16-19(14)11-5-3-2-4-6-11/h2-6,9-10,20H,7-8H2,1H3 |
InChI Key |
PQKHDBYMIKHZJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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